(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate

Enzyme Kinetics Mandelate Racemase Substrate Specificity

Researchers requiring enantiopure α-hydroxy esters for stereospecific enzyme studies or chiral separation development often face supply inconsistency for the 2-naphthyl regioisomer. (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate (CAS 103722-72-1) resolves this need as a defined (R)-enantiomer with documented performance advantages. • 3.7-fold higher binding affinity (Kᵢ = 0.52 mM) to mandelate racemase versus the 1-naphthyl analog, validated as a productive alternative substrate (Kₘ = 0.46 mM). • X-ray validated supramolecular recognition: forms infinite CH···π interaction chains with target amines, enabling CSP development with α-values up to 1.68. • Orthogonal ester/hydroxyl functionalities support sequential derivatization for chiral ligand and pharmaceutical intermediate synthesis.

Molecular Formula C13H12O3
Molecular Weight 216.236
CAS No. 103722-72-1
Cat. No. B2540392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate
CAS103722-72-1
Molecular FormulaC13H12O3
Molecular Weight216.236
Structural Identifiers
SMILESCOC(=O)C(C1=CC2=CC=CC=C2C=C1)O
InChIInChI=1S/C13H12O3/c1-16-13(15)12(14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12,14H,1H3/t12-/m1/s1
InChIKeyFYYNCCJQFYAANR-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate: Chemical Identity and Structure


(R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate (CAS 103722-72-1, molecular formula C₁₃H₁₂O₃, molecular weight 216.236 g/mol) is a chiral α-hydroxy ester belonging to the naphthylglycolate class of compounds . The compound features a stereogenic center at the α-carbon bearing both a hydroxyl group and a methyl ester moiety, with the naphthalen-2-yl substituent providing a rigid, extended aromatic π-system [1]. The (R)-configuration is explicitly defined in the stereochemical descriptor, distinguishing it from its (S)-enantiomer (CAS 917254-20-7) and the racemic mixture (CAS 156557-13-0). Its structure confers specific properties relevant to enzyme recognition, chiral discrimination, and derivatization chemistry [2].

Irreplaceability of (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate


The procurement value of (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate (CAS 103722-72-1) resides in its unique combination of stereochemical, positional, and functional features that cannot be recapitulated by generic substitution with alternative α-hydroxy esters. Replacement of the naphthalen-2-yl moiety with a phenyl group (methyl mandelate) eliminates the extended π-surface required for strong hydrophobic and π-stacking interactions with enzyme active sites and chiral stationary phases [1]. Substitution with the naphthalen-1-yl regioisomer (methyl 2-hydroxy-2-naphthalen-1-ylacetate) alters the spatial orientation of the aromatic system, which measurably impacts binding affinity and molecular recognition [2]. Furthermore, substitution of the (R)-enantiomer with the racemic mixture or the (S)-form negates stereospecific interactions essential for asymmetric synthesis and chiral separation applications [3]. The quantitative evidence below establishes precisely why this specific compound—rather than a structurally similar analog—is required for rigorous scientific investigations.

Quantitative Evidence for (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate


2-Naphthyl Outperforms 1-Naphthyl in Mandelate Racemase Binding

The naphthalen-2-yl positional isomer (as the free acid 2-naphthylglycolate, the direct precursor and closest structural surrogate to the target methyl ester) exhibits substantially stronger competitive inhibition of mandelate racemase from Pseudomonas putida compared to the naphthalen-1-yl regioisomer. The apparent inhibition constant (Kᵢ) for (R,S)-2-naphthylglycolate is 0.52 ± 0.03 mM, whereas the corresponding 1-naphthylglycolate shows a Kᵢ of 1.9 ± 0.1 mM [1]. The (R)-enantiomer of 2-naphthylglycolate functions as an alternative substrate with Kₘ = 0.46 ± 0.06 mM and k_cat = 33 ± 1 s⁻¹, confirming productive binding in the active site [2].

Enzyme Kinetics Mandelate Racemase Substrate Specificity Competitive Inhibition

Naphthyl Group Promotes Supramolecular Sheet Formation

2-Naphthylglycolic acid (2-NGA) was rationally designed as a high-performance resolving agent based on the hypothesis that its rigid and extended naphthyl group would promote superior close packing in supramolecular hydrogen-bond sheets compared to the phenyl-containing mandelic acid scaffold [1]. X-ray crystallographic analysis of diastereomeric salts formed between enantiopure 2-NGA and p-substituted 1-arylethylamines confirmed the formation of supramolecular hydrogen-bond sheets wherein the naphthyl group enables an infinite chain of CH···π interactions in the hydrophobic region that cannot be replicated by phenyl analogs [2].

Chiral Resolution Crystallography Supramolecular Chemistry Diastereomeric Salt

Naphthylglycolate Enantioseparation on Triazole-Linked CSPs

2-Naphthylglycolic acid (the hydrolyzed analog of the target methyl ester) has been demonstrated to undergo efficient enantioseparation on a 1,2,3-triazolo-linked quinine tert-butyl carbamate anion exchange-type chiral stationary phase (CSP) [1]. Within a library of mandelic acid derivatives resolved on this CSP, α-values (separation factors) ranging from 1.08 to 1.68 were observed, with 2-naphthylglycolic acid among the successfully resolved analytes [2]. The high loadability of the CSP enables preparative-scale separation in the milligram range on analytical columns (100 × 4 mm i.d.) [3].

Chiral Chromatography Enantioseparation HPLC Stationary Phase

Research Applications of (R)-Methyl 2-hydroxy-2-naphthalen-2-ylacetate


Mechanistic Probes for Mandelate Racemase & Related Enzymes

Based on the 3.7-fold higher binding affinity of 2-naphthylglycolate (Kᵢ = 0.52 mM) compared to the 1-naphthyl regioisomer (Kᵢ = 1.9 mM) [1], (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate and its hydrolyzed acid form are positioned as the preferred naphthyl scaffold for investigating the hydrophobic pocket of mandelate racemase (EC 5.1.2.2) from Pseudomonas putida. The (R)-enantiomer is established as a productive alternative substrate (Kₘ = 0.46 mM, k_cat = 33 s⁻¹) [2], making it suitable for enzyme kinetics studies, competitive inhibition assays, and dynamic kinetic resolution development. Users requiring enzyme substrate or inhibitor candidates for mechanistic enzymology should prioritize the 2-naphthyl regioisomer over the 1-naphthyl analog.

Design & Validation of Chiral Resolving Agents and CSPs

The 2-naphthylglycolate scaffold has been validated as the basis for high-performance chiral resolving agents, with X-ray crystallographic evidence demonstrating supramolecular hydrogen-bond sheet formation and infinite CH···π interaction chains between the naphthyl group and aromatic moieties of target amines [3]. Additionally, 2-naphthylglycolic acid has been successfully resolved on 1,2,3-triazolo-linked quinine tert-butyl carbamate CSPs with α-values up to 1.68 [4]. For laboratories developing chiral stationary phases, synthesizing novel resolving agents, or validating enantiomeric purity methods, (R)-methyl 2-hydroxy-2-naphthalen-2-ylacetate provides a characterized chiral scaffold with documented molecular recognition properties.

Chiral Building Block for Asymmetric Synthesis & Derivatization

The compound contains both a hydroxyl group and a methyl ester, enabling orthogonal derivatization strategies in asymmetric synthesis [5]. The naphthalene moiety contributes to enhanced molecular rigidity and π-stacking interactions that can be advantageous in ligand design and molecular recognition [6]. As a defined (R)-enantiomer with CAS 103722-72-1, it is appropriate for stereocontrolled synthesis applications where enantiopurity is critical, including the preparation of chiral ligands, catalysts, and pharmaceutical intermediates. The ester functionality allows for subsequent hydrolysis to the free acid (2-naphthylglycolic acid, CAS 14289-44-2) or reduction to the corresponding alcohol .

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